molecular formula C12H14N4OS B1487482 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide CAS No. 1199215-74-1

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide

Cat. No. B1487482
M. Wt: 262.33 g/mol
InChI Key: HJPMWPULUMDXCK-UHFFFAOYSA-N
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Description

“N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide” is a chemical compound with the CAS Number: 1199215-74-1 . It has a molecular weight of 262.34 . The IUPAC name for this compound is N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide .


Synthesis Analysis

The compound can be synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional methods and microwave methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) . This code provides a specific string of characters that represent the 2D structure of the molecule.

Scientific Research Applications

Synthesis and Characterization

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide and its derivatives are often synthesized for various scientific studies. These compounds have been characterized using techniques like NMR, IR, LC-MS, and elemental analysis. This characterization is crucial for understanding their properties and potential applications in different fields of research (Patel, Patel, & Shah, 2015).

Biological Activities

Several studies have focused on the biological activities of these compounds, particularly their antimicrobial and antifungal properties. These activities are tested against a range of gram-positive and gram-negative bacteria and various fungi, demonstrating the potential of these compounds in developing new antimicrobial and antifungal agents (Patel & Patel, 2015).

Anticancer Properties

Some derivatives have shown promising results in anticancer research. For instance, certain compounds exhibited significant anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These findings highlight the potential use of these compounds in cancer treatment and therapy (Tiwari et al., 2017).

Nematocidal Activity

Recent research has also indicated the nematocidal activities of some derivatives. Specific compounds demonstrated effective mortality rates against Bursaphelenchus xylophilus, a nematode species, suggesting their potential as lead compounds in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Activity

The anticonvulsant activities of 1,3,4-thiadiazol derivatives have been evaluated, with several compounds showing potent effects. This research contributes to the development of new anticonvulsant drugs (Singh, Sarthy, & Lohani, 2012).

properties

IUPAC Name

N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMWPULUMDXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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